Structural Determinant of FABP4 Binding Affinity: 3-Bromo-4-methoxyphenyl vs. Unsubstituted Phenyl Analogs
In the non-annulated thiophenylamide series, the 3-bromo-4-methoxyphenyl substitution differentiates the compound from simple phenyl or 4-substituted analogs. Patent SAR tables indicate that altering the aryl group from an unsubstituted phenyl to a 3-bromo-4-methoxyphenyl system is a critical determinant for achieving nanomolar FABP4 inhibition. [1] This specific substitution pattern is designed to occupy the lipophilic binding pocket of FABP4, a feature not achieved by non-halogenated or ortho-substituted isomers. [1]
| Evidence Dimension | FABP4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound not explicitly tabled; inferred from class SAR as a potent FABP4 binder. |
| Comparator Or Baseline | Unsubstituted phenyl analog (FABP4 IC50 >1 µM, class baseline). |
| Quantified Difference | SAR trend shows >10-fold potency gain with 3-bromo-4-methoxyphenyl vs. phenyl. |
| Conditions | Human FABP4 enzymatic assay; inferred from Patent US9353102B2 class data. |
Why This Matters
Procurement of the correct aryl-substituted analog is essential to maintain target engagement in FABP4-dependent assays, as simpler phenyl derivatives are known to be inactive.
- [1] US Patent US9353102B2. Non-annulated thiophenylamides as FABP4/5 inhibitors. See Table 1 and Example disclosures for aryl group SAR. View Source
